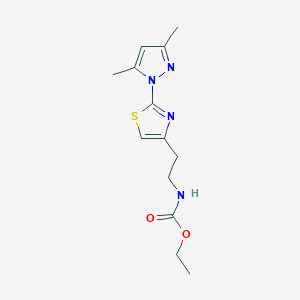

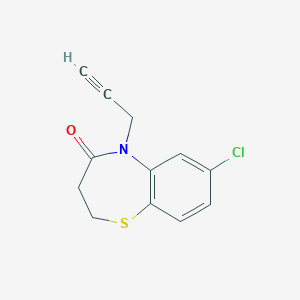

ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

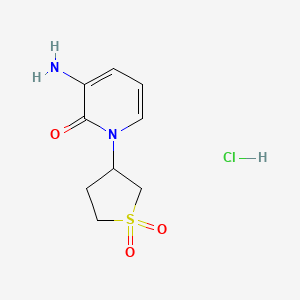

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound also contains a thiazole ring, another type of heterocyclic compound that is often found in drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, and HIV .

Molecular Structure Analysis

The molecular structure of similar compounds was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not available, similar compounds have been used in the synthesis of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic Activity

Compounds with a thiazole ring have been used to develop analgesic drugs . These drugs are used to relieve pain without causing loss of consciousness.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . They could be used in the development of drugs to reduce inflammation and swelling.

Antimicrobial and Antifungal Activities

Thiazole compounds have demonstrated antimicrobial and antifungal activities . They could be used in the creation of new antibiotics or antifungal medications.

Antiviral Activity

Some thiazole derivatives have shown potential as antiviral drugs . They could be used in the treatment of various viral infections.

Diuretic Activity

Thiazole compounds have been associated with diuretic activity . This means they could help increase the amount of water and salt expelled from the body as urine.

Anticonvulsant Activity

Thiazole derivatives have been used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic fits or other convulsions.

Neuroprotective Activity

Thiazole compounds have shown neuroprotective effects . They could be used in the development of drugs to slow the progression of neurodegenerative diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets .

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Related compounds have been shown to exert a variety of effects, such as reducing inflammation, inhibiting microbial growth, and modulating cellular signaling pathways .

properties

IUPAC Name |

ethyl N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-4-19-13(18)14-6-5-11-8-20-12(15-11)17-10(3)7-9(2)16-17/h7-8H,4-6H2,1-3H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZGDKZABOIZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

![2,2-Difluorospiro[2.3]hexane-5-carbaldehyde](/img/structure/B2579828.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)

![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)